molecular formula C18H21N3 B5472955 7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5472955
M. Wt: 279.4 g/mol
InChI Key: MEXRVEAXDXGAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and pyrimidine rings, with the various substituents attached. The tert-butyl group is a bulky group that could influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions, particularly those that involve the pyrazole and pyrimidine rings or the substituents attached to these rings . The exact chemical reactions that “this compound” can undergo would depend on the specific conditions and reagents used.

Future Directions

The study of pyrazolo[1,5-a]pyrimidines is a vibrant field due to their potential applications in medicinal chemistry . Future research could involve the synthesis and characterization of “7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds, as well as investigations into their potential biological activities.

Properties

IUPAC Name

7-tert-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-12-13(2)20-17-15(14-9-7-6-8-10-14)11-19-21(17)16(12)18(3,4)5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXRVEAXDXGAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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